molecular formula C15H11ClN2O B8717480 1-Phenyl-3-(4-chlorophenyl)-2-pyrazolin-5-one

1-Phenyl-3-(4-chlorophenyl)-2-pyrazolin-5-one

Cat. No. B8717480
M. Wt: 270.71 g/mol
InChI Key: QBWPDGFMRLCTJG-UHFFFAOYSA-N
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Patent
US04042702

Procedure details

At 5° to 10° 284 g of phosphorus oxytrichloride are added dropwise during a period of 90 minutes to 270 g of dimethylformamide. Stirring is carried out for 30 minutes at 15° and then 100 g of 3-p-chlorophenyl-1-phenyl-2-pyrazoline-5-one are added. Heating is carried out for 1.5 hours at 50° and for 21 hours at 70°. The product is poured on to 2 kg of ice, the pH is adjusted to 3-4 with 20 % of sodium hydroxide and the precipitate is filtered off. 5-Chloro-3-p-chlorophenyl-1-phenyl-pyrazole-4-carboxaldehyde is obtained with a yield of 99 %; F 169.5°-171° (from acetone).
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH2:17][C:16](=O)[N:15]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:14]=2)=[CH:9][CH:8]=1.[OH-].[Na+].CN(C)[CH:29]=[O:30]>>[Cl:3][C:16]1[N:15]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:14]=[C:13]([C:10]2[CH:11]=[CH:12][C:7]([Cl:6])=[CH:8][CH:9]=2)[C:17]=1[CH:29]=[O:30] |f:2.3|

Inputs

Step One
Name
Quantity
284 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NN(C(C1)=O)C1=CC=CC=C1
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
is carried out for 1.5 hours at 50° and for 21 hours at 70°
Duration
21 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=C(C=C1)Cl)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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